1-(2-(Allyloxy)benzyl)-7-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one
CAS No.: 881080-49-5
Cat. No.: VC5259758
Molecular Formula: C21H20ClNO4
Molecular Weight: 385.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 881080-49-5 |
|---|---|
| Molecular Formula | C21H20ClNO4 |
| Molecular Weight | 385.84 |
| IUPAC Name | 7-chloro-3-hydroxy-3-(2-oxopropyl)-1-[(2-prop-2-enoxyphenyl)methyl]indol-2-one |
| Standard InChI | InChI=1S/C21H20ClNO4/c1-3-11-27-18-10-5-4-7-15(18)13-23-19-16(8-6-9-17(19)22)21(26,20(23)25)12-14(2)24/h3-10,26H,1,11-13H2,2H3 |
| Standard InChI Key | RYGQSUFWHKCXIU-UHFFFAOYSA-N |
| SMILES | CC(=O)CC1(C2=C(C(=CC=C2)Cl)N(C1=O)CC3=CC=CC=C3OCC=C)O |
Introduction
1-(2-(Allyloxy)benzyl)-7-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a synthetic organic compound that belongs to the class of indolinones. These compounds are characterized by an indole core fused with a ketone group, often modified with various functional groups to enhance biological activity or chemical properties.
Potential Applications
Indolinones have been extensively studied for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The specific functional groups in this compound suggest potential interactions with biological targets, making it a candidate for drug discovery.
Synthesis Pathway
The synthesis of such compounds typically involves multi-step organic reactions. Below is a plausible synthetic approach:
Steps:
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Formation of the Indolinone Core:
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React an anthranilic acid derivative with a suitable aldehyde under acidic conditions to form the indole core.
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Introduce the ketone functionality via oxidation or alkylation.
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Functionalization:
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Attach the allyloxybenzyl group through nucleophilic substitution or alkylation.
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Introduce the chlorine atom via electrophilic aromatic substitution using chlorinating agents like thionyl chloride.
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Add the hydroxy and oxopropyl groups through selective hydroxylation and acylation reactions.
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Challenges in Synthesis:
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Ensuring regioselectivity during substitution reactions.
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Protecting functional groups to avoid side reactions.
Biological Activity
Indolinones are widely recognized for their biological activity due to their ability to interact with enzymes, receptors, and other biomolecules:
Potential Activities:
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Anticancer:
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Indolinones often inhibit kinases involved in cancer cell proliferation.
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The presence of hydroxy and oxopropyl groups may enhance binding affinity to active sites of enzymes.
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Antimicrobial:
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The chlorine atom and allyloxybenzyl group may contribute to antimicrobial properties by disrupting bacterial membranes or inhibiting enzymes.
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Anti-inflammatory:
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Hydroxy-substituted indolinones have shown activity against inflammatory pathways, possibly targeting cyclooxygenase (COX) or lipoxygenase (LOX).
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Analytical Characterization
The characterization of this compound would involve standard analytical techniques:
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Spectroscopic Methods:
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NMR (Nuclear Magnetic Resonance): To confirm the chemical structure by identifying hydrogen and carbon environments.
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IR (Infrared Spectroscopy): To detect functional groups like hydroxyl (-OH), carbonyl (C=O), and aromatic rings.
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UV-Vis Spectroscopy: To study electronic transitions in conjugated systems.
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Mass Spectrometry (MS):
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Determination of molecular weight and fragmentation pattern.
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Chromatography:
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High-performance liquid chromatography (HPLC) for purity analysis.
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Future Research Directions
Given its structural features, this compound could be explored further for:
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Drug development targeting cancer or infectious diseases.
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Structure-activity relationship (SAR) studies to optimize pharmacological properties.
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Computational docking studies to predict binding affinity with biological targets.
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